molecular formula C9H11Br2NO3 B15271734 Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide

Cat. No.: B15271734
M. Wt: 341.00 g/mol
InChI Key: ILBNENGJQIFETQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is an organic compound with the molecular formula C9H10BrNO3. It is a derivative of benzoic acid and is characterized by the presence of amino, bromo, and methoxy functional groups. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide typically involves the esterification of 2-amino-5-bromo-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and subsequent salt formation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and ammonia, typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or aminated derivatives.

    Oxidation Reactions: Products include carboxylic acid derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-bromo-5-methoxybenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 5-bromo-2-methoxybenzoate
  • Methyl 2-bromo-4-methoxybenzoate

Uniqueness

Methyl 2-amino-5-bromo-4-methoxybenzoate hydrobromide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11Br2NO3

Molecular Weight

341.00 g/mol

IUPAC Name

methyl 2-amino-5-bromo-4-methoxybenzoate;hydrobromide

InChI

InChI=1S/C9H10BrNO3.BrH/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2;/h3-4H,11H2,1-2H3;1H

InChI Key

ILBNENGJQIFETQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)OC)Br.Br

Origin of Product

United States

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